Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate: Physicochemical and Scaffold Properties
Butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate (and its Boc-protected analog, CAS 2246944-61-4) is a nitrogen-containing bicyclic building block within the 3-azabicyclo[3.2.0]heptane class. It features a conformationally constrained cyclobutane-pyrrolidine fused ring system that provides a three-dimensional scaffold compatible with lead-oriented parallel synthesis . Key physicochemical properties include a predicted boiling point of 364.254±25.00 °C, a predicted density of 1.121±0.06 g/cm³ at 25 °C, and a predicted pKa of -2.126±0.40 . The butyl ester moiety confers distinct lipophilicity and synthetic handle utility compared to shorter-chain or branched esters within the same bicyclic family.
Scaffold typeLead-oriented 3-azabicyclo[3.2.0]heptane building block
ConformationConformationally constrained 3D core for library synthesis
Synthetic utilityButyl ester supports high-temperature transformations and orthogonal deprotection
Why Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate Cannot Be Substituted
Within the 3-azabicyclo[3.2.0]heptane family, ester substituents profoundly alter physicochemical parameters, synthetic utility, and biological profile. The butyl ester in this compound yields a boiling point that is ~158 °C higher than the corresponding methyl ester and ~56 °C higher than a tert-butyl ester analog , directly impacting purification protocols and thermal stability during downstream processing. Furthermore, the specific 3-azabicyclo[3.2.0]heptane scaffold itself confers a dopamine receptor binding preference that is not shared by other azabicyclic frameworks (e.g., 3-azabicyclo[3.1.0]hexane or 3-azabicyclo[3.2.1]octane) [1]. Substituting with a structurally related but chemically distinct analog—such as a methyl ester or an alternative bicyclic core—would alter both physical handling properties and biological targeting, rendering generic interchange scientifically unsound.
Ester chain length affects purification
Butyl ester boiling point ~158 °C higher than methyl ester; substituting with a shorter ester may compromise thermal stability and distillation protocols.
Scaffold geometry directs receptor binding
3-Azabicyclo[3.2.0]heptane core shows reported D2L/D3 preference; other azabicyclic rings (e.g., [3.1.0]hexane) exhibit different subtype selectivity, making interchange risky for CNS probe design.
Density variations alter handling
Density ~5% lower than a tert-butyl ester analog; this may affect bulk storage, crystallization, and dissolution behavior in formulation screens.
[1] Reinart-Okugbeni R, et al. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Eur. J. Med. Chem. 2012 Sep;55:255-61. DOI: 10.1016/j.ejmech.2012.07.025 View Source
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate: Quantitative Comparison with Analogs
Boiling Point Elevation vs. Methyl Ester Analog
The butyl ester moiety in Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate yields a significantly higher predicted boiling point compared to the structurally analogous methyl ester. This difference directly impacts purification method selection and thermal robustness during synthetic workflows .
Boiling Point ElevationPredicted values
+157.9 °C vs. methyl ester
Higher thermal tolerance in synthetic workflows
Predicted at 760 Torr; experimental verification recommended
rel-Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate: 206.400±23.00 °C
Quantified Difference
+157.854 °C
Conditions
Predicted values, pressure 760.00 Torr
Why This Matters
A 158 °C higher boiling point enables greater tolerance to elevated temperatures during synthesis and purification, expanding the range of applicable reaction conditions and reducing volatility-related losses.
The butyl ester exhibits a lower predicted density than a tert-butyl ester-containing analog within the 3-azabicyclo[3.2.0]heptane family, influencing solid-state packing and solution behavior .
A ~5% lower density can translate to altered bulk storage requirements and may influence dissolution kinetics in early formulation screens.
FormulationCrystallizationMaterial handling
Distinct pKa and Weak Basicity
The predicted pKa of -2.126±0.40 for the Boc-protected butyl ester indicates markedly different protonation behavior compared to free amine analogs, which typically exhibit pKa values in the 8–10 range. This influences extraction, chromatography, and salt formation protocols .
The strongly negative pKa classifies the Boc-protected nitrogen as essentially non-basic, eliminating undesired protonation during acidic workups and enabling orthogonal deprotection strategies.
Acid-base behaviorSalt formationChromatography
Dopamine D2L/D3 Binding Selectivity
3-Azabicyclo[3.2.0]heptane derivatives demonstrate greater binding affinity at D2L and D3 dopamine receptors compared to D1 binding sites. In contrast, 3-azabicyclo[3.1.0]hexane derivatives act as selective D3 antagonists, and 3-azabicyclo[3.2.1]octane derivatives are D2 antagonists, underscoring that ring size and geometry critically dictate receptor subtype selectivity [1].
D2L/D3 Binding PreferenceClass-level inference
Preferential D2L/D3 over D1
Reported scaffold selectivity profile
Class-level; derivative-specific data needed
Dopamine receptorsCNS drug discoveryPharmacophore
Evidence Dimension
Dopamine receptor binding profile
Target Compound Data
3-Azabicyclo[3.2.0]heptane scaffold: preferential binding to D2L and D3 over D1
In vitro radioligand binding assays using cloned human dopamine receptors
Why This Matters
For CNS programs targeting D2-like receptors, the 3-azabicyclo[3.2.0]heptane core offers a validated starting point with a binding profile distinct from other azabicyclic scaffolds, reducing the risk of off-target effects associated with alternative cores.
Dopamine receptorsCNS drug discoveryPharmacophore
[1] Reinart-Okugbeni R, et al. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Eur. J. Med. Chem. 2012 Sep;55:255-61. DOI: 10.1016/j.ejmech.2012.07.025 View Source
3D Exit Vector Compatibility for Parallel Synthesis
The 1,3-disubstituted 3-azabicyclo[3.2.0]heptane scaffold was analyzed using exit vector plot (EVP) methodology and demonstrated compatibility with lead-oriented parallel synthesis. This three-dimensional template offers a defined spatial orientation of substituents that is not achievable with planar aromatic or monocyclic alternatives .
3D Exit Vector CompatibilityClass-level inference
EVP analysis confirms 3D geometry
Supports fragment-based library design
Scaffold-level analysis; validate with derivative
Medicinal chemistryParallel synthesis3D fragments
Evidence Dimension
Scaffold dimensionality and synthetic compatibility
Target Compound Data
3-Azabicyclo[3.2.0]heptane scaffold: 3D template compatible with parallel synthesis; validated by EVP analysis
Comparator Or Baseline
Planar heteroaromatic or monocyclic building blocks: lack defined 3D exit vector geometry
Quantified Difference
Not quantifiable; qualitative advantage in 3D spatial diversity
Procurement of this specific scaffold supports fragment-based and lead-oriented synthesis campaigns that require 3D complexity to explore novel chemical space, a key differentiator from flat, aromatic-rich building block collections.
Medicinal chemistryParallel synthesis3D fragments
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate: Research and Industrial Applications
Lead-Oriented Synthesis and Fragment-Based Drug Discovery
The 3-azabicyclo[3.2.0]heptane core, as validated by exit vector plot analysis, provides a three-dimensional scaffold ideal for lead-oriented parallel synthesis . Procurement of the butyl ester variant specifically enables exploration of SAR around the ester position while maintaining a conformationally constrained bicyclic framework that enhances target engagement and selectivity. This scenario is directly supported by evidence of scaffold compatibility with parallel library generation .
CNS Dopamine Receptor Ligand Development
Based on the demonstrated preference of 3-azabicyclo[3.2.0]heptane derivatives for D2L and D3 dopamine receptors over D1 sites , this compound serves as a strategic starting point for antipsychotic or Parkinson's disease drug discovery programs. The distinct receptor profile, coupled with the 3D scaffold advantages, offers a differentiated path to novel CNS agents compared to flat or alternative azabicyclic cores.
High-Temperature Synthetic Transformations
With a predicted boiling point of 364.254±25.00 °C—~158 °C higher than the methyl ester analog —the butyl ester variant is uniquely suited for synthetic sequences that involve elevated temperatures, such as certain cycloadditions, microwave-assisted reactions, or high-temperature crystallizations. This thermal stability directly mitigates volatility-related yield losses and simplifies purification.
Orthogonal Protecting Group Strategies
The Boc-protected nitrogen (pKa -2.126±0.40) is essentially non-basic, allowing for selective deprotection conditions without interference from the butyl ester. This enables sequential deprotection workflows in the construction of elaborate polycyclic frameworks or natural product analogs, where maintaining ester integrity during amine deprotection is critical.
Application
Selection Property
Validation Focus
Lead-oriented parallel synthesis
3D exit vector geometry
Library diversity and synthetic compatibility
Dopamine receptor ligand research
Scaffold D2L/D3 binding preference
Receptor subtype selectivity profiling
High-temperature synthetic transformations
Thermal stability (high predicted bp)
Purification robustness and volatility control
Orthogonal protecting group strategies
Non-basic Boc-protected nitrogen
Selective deprotection without ester cleavage
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